molecular formula C16H13ClN2O4 B2773003 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid CAS No. 338978-98-6

2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

Cat. No. B2773003
CAS RN: 338978-98-6
M. Wt: 332.74
InChI Key: ZVEYIAXIVFNKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxyacetic acid (Cl-MBA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used to study a variety of biological processes and has potential therapeutic applications. Cl-MBA is a powerful inhibitor of several enzymes, including cytochrome P450 and cyclooxygenase-2 (COX-2). In addition, Cl-MBA has been shown to have anti-inflammatory and anti-oxidant properties.

Scientific Research Applications

Coordination Chemistry and Properties

  • Chemistry and Properties of Benzimidazole Compounds : Research into compounds containing benzimidazole frameworks, such as 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid, covers their preparation, properties, and complex formation with metals. These studies emphasize the versatility of benzimidazole derivatives in forming compounds with significant spectroscopic, magnetic, and electrochemical properties. This area of research helps identify new avenues for investigation, including the exploration of unknown analogues with potentially valuable applications (Boča, Jameson, & Linert, 2011).

DNA Interaction and Biomedical Applications

  • DNA Minor Groove Binders : The study of benzimidazole derivatives as DNA minor groove binders reveals their specificity for AT-rich sequences and their broad use in fluorescent DNA staining, highlighting their significance in chromosome and nuclear staining, and as a basis for drug design. This research underscores the potential of benzimidazole analogues in developing new therapeutic agents and diagnostic tools (Issar & Kakkar, 2013).

Synthetic Methodologies

  • Synthetic Approaches for Benzimidazoles : Synthesis methodologies for benzimidazoles and related compounds from o-phenylenediamines showcase the broad applicability of these methods in creating azolylthiazoles with various biological applications. This highlights the continuous development in synthetic organic chemistry to provide efficient routes for constructing complex molecules with potential pharmaceutical applications (Ibrahim, 2011).

Environmental Science and Wastewater Treatment

  • Pesticide Wastewater Treatment : Research on treating wastewater from the pesticide industry, which contains toxic pollutants like 2,4-dichlorophenoxy acetic acid, highlights the effectiveness of biological processes and activated carbon in removing a wide array of pesticides. This underscores the importance of advanced treatment methods in mitigating environmental pollution (Goodwin, Carra, Campo, & Soares, 2018).

properties

IUPAC Name

2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-22-12-5-2-10(3-6-12)16-18-13-7-4-11(17)8-14(13)19(16)23-9-15(20)21/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEYIAXIVFNKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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